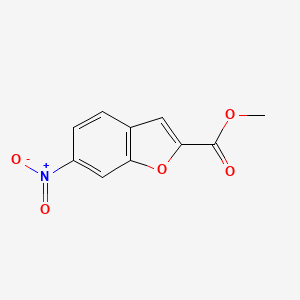
Methyl 6-nitrobenzofuran-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-nitrobenzofuran-2-carboxylate is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring This particular compound is characterized by the presence of a nitro group at the 6-position and a carboxylate ester group at the 2-position of the benzofuran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-nitrobenzofuran-2-carboxylate typically involves the following steps:
Nitration: The starting material, 2-hydroxybenzaldehyde, undergoes nitration to introduce a nitro group at the 6-position, forming 2-hydroxy-5-nitrobenzaldehyde.
Cyclization: The nitro-substituted benzaldehyde is then subjected to cyclization with ethyl bromoacetate in the presence of a base such as sodium carbonate in N-methyl pyrrolidine. This step forms ethyl 6-nitrobenzofuran-2-carboxylate.
Esterification: Finally, the ethyl ester is converted to the methyl ester using methanol in the presence of an acid catalyst, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-nitrobenzofuran-2-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Ester Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 6-Aminobenzofuran-2-carboxylate.
Substitution: Various substituted benzofuran derivatives.
Ester Hydrolysis: 6-Nitrobenzofuran-2-carboxylic acid.
Applications De Recherche Scientifique
Methyl 6-nitrobenzofuran-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active compounds with potential anti-tumor, antibacterial, and antiviral activities.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: It is employed in the study of enzyme inhibitors and receptor ligands.
Pharmaceutical Research: It is investigated for its potential as a lead compound in drug discovery and development.
Mécanisme D'action
The mechanism of action of Methyl 6-nitrobenzofuran-2-carboxylate depends on its specific application. In medicinal chemistry, its biological activity is often attributed to its ability to interact with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzofuran ring system can also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Methyl 6-nitrobenzofuran-2-carboxylate can be compared with other benzofuran derivatives such as:
6-Nitrobenzofuran-2-carboxylic acid: Similar structure but lacks the ester group.
6-Aminobenzofuran-2-carboxylate: Formed by the reduction of the nitro group.
Ethyl 6-nitrobenzofuran-2-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methyl ester group provides different solubility and reactivity compared to its ethyl ester counterpart .
Propriétés
Formule moléculaire |
C10H7NO5 |
|---|---|
Poids moléculaire |
221.17 g/mol |
Nom IUPAC |
methyl 6-nitro-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C10H7NO5/c1-15-10(12)9-4-6-2-3-7(11(13)14)5-8(6)16-9/h2-5H,1H3 |
Clé InChI |
FSZPZZVURCFHAU-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC2=C(O1)C=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



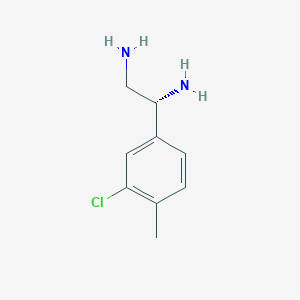

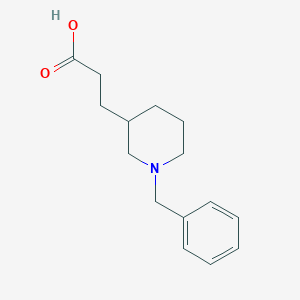


![2,2-difluoro-2-[(2R,3R,4S,5R,6R)-2-hydroxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]acetic acid](/img/structure/B13034978.png)
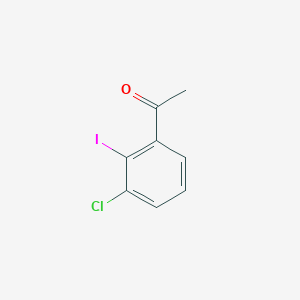

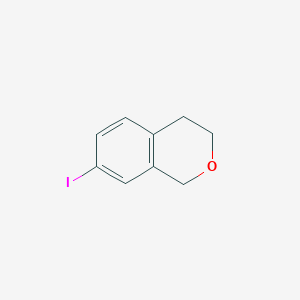
![3-Iodo-6,6-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine](/img/structure/B13035006.png)

![7-Chloro-6-(trifluoromethyl)-2,3-dihydrobenzo[B]thiophen-3-OL](/img/structure/B13035032.png)

